2-(2-chlorophenyl)-4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-1,3-oxazol-5-ol
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Overview
Description
2-(2-chlorophenyl)-4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-1,3-oxazol-5-ol is a complex organic compound that belongs to the class of oxazoles This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylindole moiety, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-1,3-oxazol-5-ol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 2,5-dimethylindole in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized with an appropriate reagent, such as an isocyanate, to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-1,3-oxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with new functional groups.
Scientific Research Applications
2-(2-chlorophenyl)-4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-1,3-oxazol-5-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-1,3-oxazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chlorophenyl and indole groups allows for interactions with hydrophobic pockets in proteins, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-4-[(E)-(2-methylindol-3-ylidene)methyl]-1,3-oxazol-5-ol
- 2-(2-bromophenyl)-4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-1,3-oxazol-5-ol
- 2-(2-chlorophenyl)-4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-1,3-thiazol-5-ol
Uniqueness
The unique combination of the chlorophenyl, dimethylindole, and oxazole groups in 2-(2-chlorophenyl)-4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-1,3-oxazol-5-ol imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Properties
IUPAC Name |
2-(2-chlorophenyl)-4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-1,3-oxazol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2/c1-11-7-8-17-15(9-11)14(12(2)22-17)10-18-20(24)25-19(23-18)13-5-3-4-6-16(13)21/h3-10,24H,1-2H3/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWPYBBHXRPDKB-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C2=CC3=C(OC(=N3)C4=CC=CC=C4Cl)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)N=C(/C2=C/C3=C(OC(=N3)C4=CC=CC=C4Cl)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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